(3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid
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Overview
Description
(3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid is an organoboron compound that features a boronic acid functional group attached to a phenyl ring substituted with fluoro, methyl, and phenylmethoxy groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a widely-used method for forming carbon-carbon bonds between a boronic acid and an aryl halide in the presence of a palladium catalyst and a base . The general reaction conditions include:
Catalyst: Palladium(II) acetate or other palladium complexes
Base: Potassium carbonate or sodium hydroxide
Solvent: Tetrahydrofuran (THF) or dimethylformamide (DMF)
Temperature: 80-100°C
Industrial Production Methods
Industrial production of boronic acids often involves the reaction of borate esters with organolithium or Grignard reagents, followed by hydrolysis . This method allows for the large-scale production of boronic acids with high purity and yield.
Chemical Reactions Analysis
Types of Reactions
(3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid undergoes various types of chemical reactions, including:
Suzuki-Miyaura Coupling: Formation of biaryl compounds
Oxidation: Conversion to phenols or quinones
Reduction: Formation of boronates
Substitution: Halogenation or alkylation reactions
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other oxidizing agents
Reduction: Sodium borohydride or lithium aluminum hydride
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or alkylating agents like methyl iodide
Major Products
The major products formed from these reactions include biaryl compounds, phenols, boronates, and substituted phenyl derivatives .
Scientific Research Applications
(3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid has several applications in scientific research:
Organic Synthesis: Used as a building block in the synthesis of complex organic molecules
Medicinal Chemistry: Potential use in the development of pharmaceuticals due to its ability to form stable carbon-boron bonds
Material Science: Utilized in the preparation of advanced materials with unique properties
Catalysis: Acts as a ligand in catalytic reactions, enhancing the efficiency and selectivity of the process
Mechanism of Action
The mechanism of action of (3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid involves its ability to form stable carbon-boron bonds, which can participate in various chemical transformations. The boronic acid group can undergo transmetalation with palladium catalysts, facilitating the formation of new carbon-carbon bonds. This process is crucial in the Suzuki-Miyaura coupling reaction, where the boronic acid transfers its organic group to the palladium center, leading to the formation of biaryl compounds .
Comparison with Similar Compounds
Similar Compounds
- 3-Fluoro-4-methoxyphenylboronic acid
- 4-Fluoro-3-methoxyphenylboronic acid
- 3-Methoxyphenylboronic acid
- Phenylboronic acid
Uniqueness
(3-(Benzyloxy)-5-fluoro-4-methylphenyl)boronic acid is unique due to its specific substitution pattern on the phenyl ring, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound in the synthesis of complex organic molecules and in the development of pharmaceuticals .
Properties
IUPAC Name |
(3-fluoro-4-methyl-5-phenylmethoxyphenyl)boronic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14BFO3/c1-10-13(16)7-12(15(17)18)8-14(10)19-9-11-5-3-2-4-6-11/h2-8,17-18H,9H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DIJJHRZFGOXMCT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B(C1=CC(=C(C(=C1)F)C)OCC2=CC=CC=C2)(O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14BFO3 |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
260.07 g/mol |
Source
|
Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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